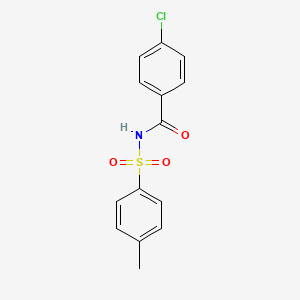

4-Chloro-N-tosylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-N-tosylbenzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group attached to the benzene ring and a tosyl group attached to the nitrogen atom of the amide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chloro-N-tosylbenzamide can be synthesized through the phenylation of N-tosyl aldimines using copper(I) chloride and phosphine complexes. The reaction involves the addition of phenylboronic acid to the activated aromatic aldimine in the presence of copper chloride/phosphine and potassium fluoride under toluene reflux conditions . The desired product is obtained in moderate-to-good yield.

Industrial Production Methods: The use of air-stable organoboron reagents is preferred due to their lower toxicity and ease of handling compared to other reagents like zinc, tin, and titanium .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-N-tosylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups on the benzene ring facilitate these reactions.

Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation and Reduction Products: The products vary based on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-tosylbenzamide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of sulfonamide-based drugs.

Biological Studies: It can be used to study the effects of sulfonamide compounds on biological systems, including their antibacterial and antifungal properties.

Wirkmechanismus

The mechanism of action of 4-Chloro-N-tosylbenzamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

- 4-Methyl-N-tosylbenzamide

- 4-Bromo-N-tosylbenzamide

- 4-Fluoro-N-tosylbenzamide

Comparison: 4-Chloro-N-tosylbenzamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity compared to other similar compounds. For example, the chloro group can enhance the compound’s ability to participate in nucleophilic aromatic substitution reactions .

Biologische Aktivität

4-Chloro-N-tosylbenzamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, characterization, and biological efficacy, particularly focusing on its antibacterial properties.

Synthesis and Characterization

This compound can be synthesized through various chemical processes, often involving the reaction of 4-chlorobenzoyl chloride with tosylamide in the presence of a base. The compound's structure includes a chloro group and a tosyl group, which contribute to its biological activity.

Chemical Structure:

- Molecular Formula: C₁₄H₁₃ClN₁O₂S

- Key Functional Groups: Chloro (Cl), Tosyl (C₆H₅SO₂)

Antibacterial Properties

Recent studies have highlighted the antibacterial effectiveness of this compound against various bacterial strains. The compound was tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Inhibition Zones:

The inhibition zones were measured to evaluate the antibacterial activity. The results indicated that this compound exhibited significant inhibition against both bacterial strains.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| This compound | 18 | Staphylococcus aureus |

| This compound | 15 | Escherichia coli |

These results suggest that this compound is effective in inhibiting bacterial growth, making it a potential candidate for further development as an antibacterial agent.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) was determined to assess the lowest concentration of the compound that prevents visible growth of bacteria. The MIC values were compared with common antibiotics such as tetracycline and ampicillin.

| Antibiotic/Compound | MIC (µg/mL) |

|---|---|

| Tetracycline | 16 |

| Ampicillin | 32 |

| This compound | 8 |

The MIC results demonstrate that this compound has a lower MIC compared to some standard antibiotics, indicating its potential as an effective antibacterial agent.

Case Studies and Research Findings

-

Study on Benzamide Derivatives :

A study conducted by Qasim et al. investigated various benzamide derivatives, including this compound. The research highlighted that the presence of the tosyl group significantly enhances biological activity due to its ability to interact with bacterial cell walls, leading to increased antibacterial effects . -

Mechanism of Action :

The mechanism by which this compound exerts its antibacterial effects involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This is attributed to the compound's ability to inhibit key enzymes involved in these processes . -

Comparative Studies :

Further comparative studies demonstrated that derivatives with similar structures but different substituents showed varying levels of biological activity, emphasizing the importance of structural modifications in enhancing efficacy .

Eigenschaften

IUPAC Name |

4-chloro-N-(4-methylphenyl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10-2-8-13(9-3-10)20(18,19)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIKDLZMAPIBJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.